Biological Activity of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
Biological Activity of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
The following is an in-depth technical guide on the biological activity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, structured for researchers and drug development professionals.
Synonyms: Cispentacin, (1R,2S)-2-Aminocyclopentane-1-carboxylic acid HCl CAS: 18414-30-7 (HCl salt), 64191-14-6 (Parent/Free Acid)
Executive Summary
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often referred to as Cispentacin hydrochloride ) is a non-proteinogenic
While structurally related to GABA, its primary utility in drug development lies in its ability to target aminoacyl-tRNA synthetases, specifically Prolyl-tRNA synthetase (ProRS) , offering a validated pathway for treating systemic mycoses (e.g., Candida albicans) with high in vivo efficacy despite moderate in vitro potency.
Chemical Identity & Structural Pharmacology
The biological activity of this compound is strictly governed by its stereochemistry. The cis configuration on the cyclopentane ring is essential for both transporter recognition and enzyme inhibition.
Physicochemical Profile[2]
-
Structure: A carbocyclic
-amino acid where the amino and carboxylic acid groups are on adjacent carbons (C1 and C2) in a cis orientation. -
Stereoisomerism: The biologically active enantiomer is (1R, 2S) .[1][2] The hydrochloride salt is utilized to enhance aqueous solubility (
mg/mL), critical for parenteral administration. -
Amphoteric Nature: At physiological pH, the molecule exists as a zwitterion, mimicking the charge distribution of L-proline, which facilitates its recognition by specific transport systems.
Structural Homology
cis-2-ACPC acts as a conformationally restricted analogue of two key biological substrates:
-
L-Proline: The cyclopentane ring mimics the pyrrolidine ring of proline, allowing it to bind to Prolyl-tRNA synthetase.
-
GABA: The distance between the charged ammonium and carboxylate groups approximates the folded conformation of GABA, leading to secondary activity at GABA receptors (discussed in Section 5).
Mechanism of Action: The "Trojan Horse" Effect
The efficacy of cis-2-Amino-1-cyclopentanecarboxylic acid is a result of dual-stage pharmacokinetics: Active Accumulation followed by Enzymatic Inhibition .
Stage 1: Active Transport (The Concentrative Step)
Unlike passive diffusion, cis-2-ACPC is a substrate for specific amino acid permeases in fungal cell membranes.
-
Target Transporters: General amino acid permease (GAP) and Proline-specific permeases (Put4 system in S. cerevisiae / C. albicans).
-
Kinetic Consequence: This active transport leads to intracellular concentrations up to 100-fold higher than the extracellular environment. This explains the "paradoxical" efficacy where in vivo protection (
mg/kg) exceeds what in vitro MIC values (6.25–50 g/mL) would predict.
Stage 2: Protein Synthesis Inhibition
Once inside the cytoplasm, the compound acts as a competitive inhibitor.
-
Enzyme Target: Prolyl-tRNA Synthetase (ProRS) .
-
Mechanism: It competes with L-proline for the active site of ProRS. By preventing the charging of tRNA
, it halts translation elongation, leading to fungal cell stasis and death.
Visualization of Signaling Pathway
The following diagram illustrates the sequential mechanism from uptake to growth inhibition.
Caption: Kinetic pathway of Cispentacin demonstrating active transport-mediated accumulation and subsequent inhibition of Prolyl-tRNA synthetase.
Therapeutic Applications (Preclinical)
Antifungal Efficacy[3]
-
Spectrum: Highly active against Candida albicans and Cryptococcus neoformans.[2][3]
-
Resistance Profile: Due to its unique mechanism (tRNA synthetase), it shows no cross-resistance with azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors).
-
In Vivo Data: In murine models of systemic candidiasis, cis-2-ACPC HCl demonstrates protective effects comparable to Amphotericin B but with significantly lower acute toxicity (
mg/kg iv).[3]
Secondary Pharmacology: GABA Receptors
While primarily an antifungal, the structural similarity to GABA allows cis-2-ACPC to interact with GABA receptors, particularly in high-dose scenarios or specific research contexts.
-
GABA-C (
) Receptors: cis-2-ACPC acts as a weak antagonist or partial agonist depending on the specific subunit composition ( vs ). It helps define the "folded" conformation binding pocket of the GABA-C receptor, distinct from the "extended" conformation preferred by GABA-A receptors.
Experimental Protocols
The following protocols are standardized for validating the biological activity of cis-2-ACPC HCl.
Protocol A: In Vitro Antifungal Susceptibility (Turbidimetric)
Purpose: To determine the IC50 in a defined medium that ensures transporter expression.
Reagents:
-
Yeast Nitrogen Base (YNB) w/ Glucose (Must be free of high concentrations of Proline/Peptone to avoid competition).
-
cis-2-ACPC HCl stock solution (10 mg/mL in water).
Workflow:
-
Inoculum Prep: Grow C. albicans in YNB broth overnight at 30°C. Dilute to
cells/mL. -
Dosing: Prepare serial dilutions of cis-2-ACPC HCl in 96-well plates (Range: 0.1 to 100
g/mL). -
Incubation: Add 100
L inoculum to wells. Incubate at 30°C for 24–48 hours. -
Readout: Measure Optical Density (OD) at 600 nm.
-
Analysis: Calculate % Inhibition relative to untreated control.
-
Note: Activity is significantly reduced in rich media (e.g., Sabouraud Dextrose) due to competition from peptides/amino acids for the transporter.
-
Protocol B: Amino Acid Transport Competition Assay
Purpose: To verify the "Trojan Horse" uptake mechanism.
Reagents:
-
Radio-labeled L-[
C]Proline. -
Washed fungal cells (starved in PBS for 1 hour to upregulate transporters).
Workflow:
-
Equilibration: Suspend cells (
) in buffer with glucose (energy source). -
Challenge: Add cis-2-ACPC HCl (10x excess) to experimental tubes; add unlabeled Proline to positive control tubes.
-
Initiation: Add L-[
C]Proline (0.1 M final). -
Sampling: At 1, 2, 5, and 10 mins, remove aliquots and filter rapidly through glass fiber filters. Wash 2x with ice-cold buffer.
-
Quantification: Scintillation counting of filters.
-
Interpretation: A reduction in
C-Proline uptake in the presence of cis-2-ACPC confirms competition for the permease.
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
Handling: Wear standard PPE (gloves, safety goggles). The HCl salt is hygroscopic; store in a desiccator at -20°C.
-
Toxicity: Low acute toxicity in mice (
g/kg).[2][3] However, as a tRNA synthetase inhibitor, potential interference with mammalian protein synthesis at high doses should be monitored.
References
-
Konishi, M., et al. (1989).[1][5] "Cispentacin, a new antifungal antibiotic.[1][6] I. Production, isolation, physico-chemical properties and structure."[1][6] The Journal of Antibiotics, 42(12), 1749-1755.[6] Link
-
Oki, T., et al. (1989).[5] "Cispentacin, a new antifungal antibiotic. II.[2] In vitro and in vivo antifungal activities."[2][3][7][8] The Journal of Antibiotics, 42(12), 1756-1762. Link
-
Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
-
Knudsen, C. G., et al. (1983). "Synthesis and biological activity of cis- and trans-2-aminocyclopentane-1-carboxylic acid." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Data. (2025). "(1R, 2S)-2-aminocyclopentane-1-carboxylic acid Technical Guide." Link
Sources
- 1. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antifungal Activity of SCY-078 and Standard Antifungal Agents against 178 Clinical Isolates of Resistant and Susceptible Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squarix.de [squarix.de]
- 6. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
